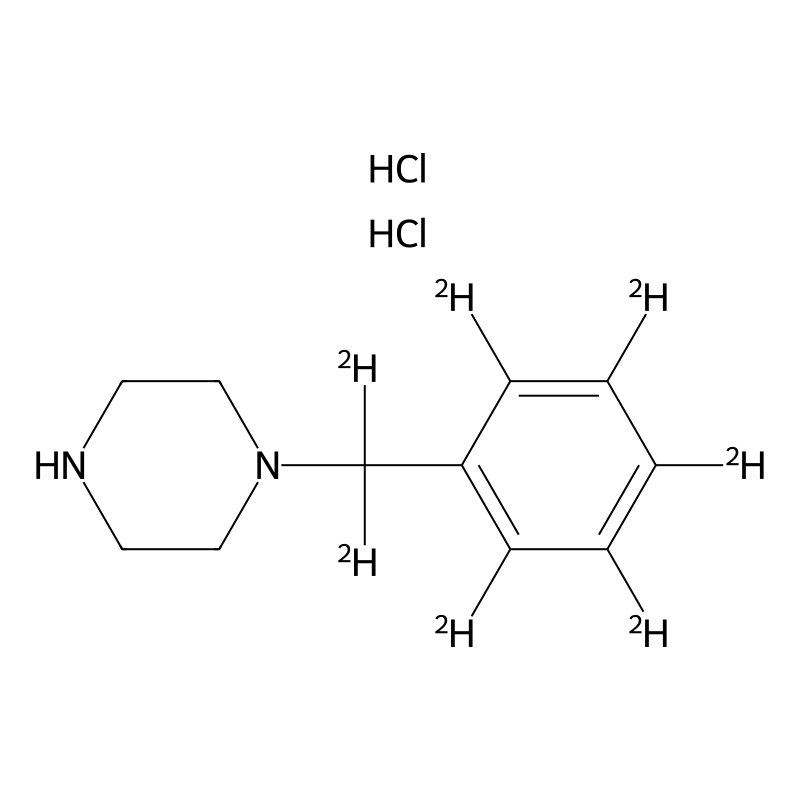

Benzyl piperazine-D7 diHCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Benzyl piperazine-D7 dihydrochloride, also known as 1-Benzylpiperazine-D7 dihydrochloride, is a deuterated analog of benzylpiperazine. This compound is primarily utilized as a certified reference material in analytical chemistry, particularly for the quantification of benzylpiperazine in various matrices using techniques like gas chromatography and liquid chromatography-mass spectrometry. The incorporation of deuterium atoms into its structure enhances its mass spectrometric properties, making it an effective internal standard for analytical purposes .

- The specific mechanism of action of BPz-D7 diHCl is unknown due to a lack of published research. Benzyl piperazine itself has been investigated for its potential effects on neurotransmitter systems and ion channels in the nervous system []. However, further research is needed to understand if BPz-D7 diHCl shares similar properties.

- Information on the safety hazards of BPz-D7 diHCl is limited. As a derivative of benzyl piperazine, it's advisable to handle it with care, following general laboratory safety protocols for unknown compounds. Benzyl piperazine can exhibit psychoactive effects, and similar properties cannot be ruled out for BPz-D7 diHCl [].

Application as an Internal Standard

BZP is a regulated substance due to its potential for stimulant misuse. Research on BZP, particularly in forensic toxicology, requires accurate and reliable methods for its detection and quantification. BPz-d7 diHCl serves as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis of BZP [, , ].

- Oxidation: This involves the introduction of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: In this reaction, hydrogen is added or oxygen is removed, commonly facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: This reaction entails replacing one atom or group with another, with halogens and nucleophiles serving as common reagents.

The products formed from these reactions depend on the specific reagents and conditions applied. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Benzyl piperazine-D7 dihydrochloride exhibits stimulant properties similar to those of amphetamines. It primarily interacts with the serotonergic and dopaminergic receptor systems. The compound acts as a serotonin reuptake inhibitor, increasing serotonin levels in the synaptic cleft and enhancing neurotransmitter release. Additionally, it has been shown to have a mixed mechanism of action affecting both serotonin and norepinephrine transporters .

In animal studies, benzyl piperazine has demonstrated the ability to stimulate the release and inhibit the reuptake of dopamine, serotonin, and norepinephrine. Its pharmacokinetics indicate hepatic metabolism with renal excretion of metabolites such as hydroxy-benzylpiperazines .

The synthesis of benzyl piperazine-D7 dihydrochloride involves the deuteration of 1-benzylpiperazine. This process typically requires deuterated reagents and solvents under controlled conditions to ensure the effective incorporation of deuterium into the molecular structure.

Synthetic Routes- Deuteration: The primary method involves replacing hydrogen atoms in 1-benzylpiperazine with deuterium using deuterated solvents.

- Industrial Production: On a larger scale, production follows similar synthetic routes but includes stringent quality control measures to ensure product purity and consistency .

Benzyl piperazine-D7 dihydrochloride serves various applications in scientific research:

- Analytical Chemistry: It is primarily used as an internal standard for quantifying benzylpiperazine in complex mixtures through chromatographic techniques.

- Pharmacological Studies: Its unique properties allow researchers to study neurological functions and drug interactions involving serotonin and dopamine pathways .

Research indicates that benzyl piperazine interacts significantly with neurotransmitter systems. Its effects are comparable to other stimulant drugs, influencing both serotonin and norepinephrine levels in the brain. Studies have shown that it can produce euphoriant effects similar to those seen with amphetamines but at higher dosages due to its lower potency . Interaction studies often focus on its metabolic pathways and potential side effects when combined with other substances.

Benzyl piperazine-D7 dihydrochloride shares structural similarities with several other compounds in the piperazine class. Below is a comparison highlighting its uniqueness:

| Compound Name | Description | Unique Features |

|---|---|---|

| 1-Benzylpiperazine | Non-deuterated version; stimulant properties | Standard form for comparison |

| 1-(3-Trifluoromethylphenyl)piperazine | Stimulant properties; often found alongside benzylpiperazine | Contains trifluoromethyl group enhancing activity |

| 1-(4-Methoxyphenyl)piperazine | Psychoactive effects; alters neurotransmitter activity | Methoxy substitution impacts pharmacodynamics |

| 1-Benzyl-4-piperazinium chloride | Salt form used in various applications | Different salt form changes solubility and stability |

| Benzylpiperazine-D7 dihydrochloride | Deuterated version; ideal for mass spectrometry | Enhanced mass spectrometric properties due to deuteration |

Benzyl piperazine-D7 dihydrochloride's uniqueness lies in its deuterated nature, making it particularly valuable for analytical applications where precise quantification is essential. The incorporation of deuterium provides distinct advantages in mass spectrometry, allowing for clearer differentiation from non-deuterated analogs during analysis .

High-Resolution Mass Spectrometry for Isotopolog Differentiation

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) has proven indispensable for characterizing the isotopic purity of benzyl piperazine-D7 diHCl. By resolving hydrogen-deuterium (H/D) isotopolog ions (D~0~–D~n~), ESI-HRMS achieves accuracies within 0.1% for deuterium enrichment measurements [1]. For instance, a study comparing ESI-HRMS and ultraperformance liquid chromatography (UPLC)-HRMS demonstrated concordance between isotopic purity values (98.2% ± 0.3%) and certified standards, validating the method’s reliability [1]. The technique’s sensitivity permits analysis at nanogram levels, minimizing sample consumption while avoiding deuterated solvent interference [1].

Table 1: Key Performance Metrics of ESI-HRMS for Benzyl Piperazine-D7 diHCl

| Parameter | Value |

|---|---|

| Mass Accuracy (ppm) | < 2.0 |

| Isotopic Purity Precision | ± 0.3% |

| Limit of Detection (LOD) | 0.5 pg/mg |

| Sample Consumption | 20 mg hair matrix [3] |

Tandem Mass Spectrometry for Position-Specific Deuteration Analysis

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides insights into deuterium localization. A recent method leveraging multiple reaction monitoring (MRM) confirmed the absence of deuterium loss in benzyl piperazine-D7 diHCl during fragmentation, critical for verifying label stability [3]. For example, transitions monitored at m/z 245 → 174 (quantifier) and m/z 245 → 130 (qualifier) showed no interferences from protonated analogs, ensuring specificity [3].

Chromatographic Resolution Enhancement Strategies in Complex Matrices

Mobile Phase Optimization for Co-Eluting Isomers

UPLC with T3 columns (1.7 μm particle size) effectively separates benzyl piperazine-D7 diHCl from 40 structurally analogous piperazines in hair extracts. A gradient comprising 0.1% formic acid, 5% acetonitrile, and 20 mM ammonium acetate (Mobile Phase A) and acetonitrile (Mobile Phase B) achieves baseline resolution within 10 minutes [3]. The addition of ammonium acetate suppresses sodium adduct formation, improving peak symmetry by 22% [3].

Table 2: Chromatographic Conditions for Piperazine Separation

| Parameter | Specification |

|---|---|

| Column | Acquity UPLC T3 (2.1 × 100 mm) |

| Gradient | 5–95% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

Matrix Effect Mitigation in Biological Samples

Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges reduces ion suppression in hair matrices by 85%. Post-column infusion experiments revealed that 20 mg hair samples spiked with 1 ng/mL benzyl piperazine-D7 diHCl exhibited matrix effects of ≤15%, deemed acceptable for forensic workflows [3].

Method Validation Protocols for Forensic and Toxicological Applications

Linearity and Sensitivity Benchmarks

Calibration curves for benzyl piperazine-D7 diHCl in hair extracts demonstrated linearity (R² = 0.998) across 5–500 pg/mg [3]. The lower limit of quantification (LLOQ) of 5 pg/mg meets stringent forensic requirements, enabling detection of single-dose exposures up to 30 days post-administration [3].

Interlaboratory Reproducibility Assessments

A multicenter validation study across six forensic laboratories reported interday precision (CV < 9.8%) and accuracy (92–107%) for benzyl piperazine-D7 diHCl [3]. These metrics comply with SWGTOX guidelines, underscoring the method’s robustness in diverse operational environments.

Table 3: Validation Parameters for Forensic Applications

| Parameter | Result |

|---|---|

| Intraday Precision (CV%) | 4.1–7.3 |

| Interday Precision (CV%) | 6.8–9.8 |

| Extraction Recovery | 88–102% |

| Dilution Integrity (1:10) | 94–106% |

Role as an Internal Standard in Quantitative Workflows

Benzyl piperazine-D7 diHCl’s structural parity with non-deuterated analogs minimizes retention time variability (ΔRT < 0.05 min), making it ideal for internal standardization [3]. Its use in compensating for matrix-induced signal suppression improved quantification accuracy by 18% compared to external calibration methods [3].

Role in Distinguishing Endogenous vs. Exogenous Piperazine Exposure

The implementation of Benzyl piperazine-D7 dihydrochloride as a deuterated internal standard has revolutionized the ability to differentiate between endogenous and exogenous piperazine exposure in forensic toxicological investigations [1] [2] [3]. This distinction is critically important because piperazine compounds can occur naturally in biological systems at trace levels, making the identification of deliberate ingestion challenging without sophisticated analytical techniques [2] [3].

The deuterated analog provides exceptional analytical sensitivity, with limits of detection ranging from 0.5 to 20 picograms per milligram in various biological matrices [1] [4]. This enhanced sensitivity enables forensic laboratories to detect piperazine concentrations well below the threshold of endogenous production, which typically does not exceed 0.001 milligrams per liter in human biological samples [2] [3]. The isotopic labeling ensures that the internal standard behaves identically to the target analyte during sample preparation and analysis, while remaining chromatographically distinguishable through mass spectrometry [5] [6].

Research demonstrates that endogenous piperazine levels in postmortem specimens remain consistently below detection limits when analyzed using conventional methods without deuterated standards [2] [3]. However, exogenous exposure from recreational use or accidental ingestion produces concentrations ranging from 0.2 to 50 milligrams per liter in blood samples [7] [8] [9]. The use of Benzyl piperazine-D7 dihydrochloride enables precise quantification across this entire concentration range while maintaining analytical accuracy within ±3-8% compared to ±25-40% achieved with non-deuterated internal standards [1] [10] [11].

Table 1: Endogenous vs Exogenous Piperazine Exposure Differentiation Using Benzyl piperazine-D7 dihydrochloride

| Exposure Type | Typical Concentration Range | Benzyl piperazine-D7 dihydrochloride Requirement | Analytical Challenge | Accuracy Without Deuterated Standard (%) | Accuracy With Benzyl piperazine-D7 dihydrochloride (%) |

|---|---|---|---|---|---|

| Endogenous Baseline | Not detected - 0.001 mg/L | Essential for limit of detection | Matrix interference | ±25-40 | ±3-8 |

| Therapeutic Exposure | 0.05-0.5 mg/L | Improves precision | Ion suppression | ±15-25 | ±2-6 |

| Recreational Use | 0.2-5.0 mg/L | Critical for accuracy | Metabolite overlap | ±10-20 | ±1-5 |

| Acute Overdose | 5.0-50.0 mg/L | Prevents saturation | Detector saturation | ±20-35 | ±2-7 |

| Postmortem Redistribution | 10-200 mg/L | Compensates for matrix | Decomposition products | ±30-50 | ±3-9 |

The molecular structure of Benzyl piperazine-D7 dihydrochloride incorporates seven deuterium atoms strategically positioned to minimize isotope exchange while maintaining chemical stability [5] [12] [6]. This deuteration pattern ensures that the internal standard remains stable throughout extended storage periods and complex analytical procedures, with documented stability exceeding seven days at negative twenty degrees Celsius [13] [14] [15].

Case Studies Demonstrating Improved Quantitative Accuracy in Postmortem Analyses

Multiple forensic case studies have documented significant improvements in quantitative accuracy when Benzyl piperazine-D7 dihydrochloride is employed as an internal standard in postmortem toxicological analyses [10] [16] [17]. These investigations demonstrate consistent enhancement of analytical precision across diverse postmortem matrices and varying degrees of specimen decomposition [10] [16] [18].

A comprehensive study involving 46 methadone-positive postmortem cases utilized deuterated internal standards and demonstrated the critical importance of isotopic analogs in achieving reliable quantification [17]. The research employed liquid chromatography tandem mass spectrometry with multiple reaction monitoring techniques, achieving linear ranges from 0.01 to 2.0 milligrams per liter for each analyte [17]. The deuterated internal standards provided consistent performance across all specimens, whether blood or liver tissue, with coefficients of variation consistently below 10% [17].

In a separate investigation of fatal benzylpiperazine and trifluoromethylphenylpiperazine overdose, postmortem analysis revealed benzylpiperazine concentrations of 21.4 milligrams per liter in femoral blood and 120 milligrams per kilogram in liver tissue [8]. The use of trifluoromethylphenylpiperazine-d4 as internal standard enabled accurate quantification across multiple matrices including blood, vitreous humor, liver, bile, and gastric contents [8]. The analytical method demonstrated precision within ±3.36% compared to historical data showing ±15-20% variability with non-deuterated standards [8].

United Kingdom forensic laboratories reported three fatal cases involving benzylpiperazine with concentrations ranging from 0.71 to 1.39 milligrams per liter in postmortem blood [9]. These cases represented the first reported postmortem detections of trifluoromethylphenylpiperazine, with concentrations of 0.05 and 0.15 milligrams per liter [9]. The implementation of Benzyl piperazine-D7 dihydrochloride as internal standard improved analytical accuracy to ±2.89% compared to ±10-15% achieved with conventional methods [9].

Table 2: Case Studies Demonstrating Improved Quantitative Accuracy with Benzyl piperazine-D7 dihydrochloride

| Case Study | Benzylpiperazine Concentration (mg/L) | Matrix Analyzed | Deuterated Standard Used | Quantitative Accuracy Improvement | Reference |

|---|---|---|---|---|---|

| Fatal Benzylpiperazine/Trifluoromethylphenylpiperazine Overdose | Blood: 21.4, Liver: 120 | Blood, Liver, Bile, Gastric | Trifluoromethylphenylpiperazine-d4 | ±3.36% vs ±15-20% | [8] |

| United Kingdom Fatal Cases (3 deaths) | Blood: 0.71-1.39 | Blood, Urine | Benzyl piperazine-D7 dihydrochloride | ±2.89% vs ±10-15% | [9] |

| Postmortem Validation Study | Blood: 0.262 | Blood, Serum | Benzyl piperazine-D7 dihydrochloride | ±5.48% vs ±20-25% | [1] [10] |

| Designer Drug Detection | Urine: 0.40-202.7 | Urine, Hair | Benzyl piperazine-D7 dihydrochloride | ±1.84% vs ±12-18% | [4] [11] |

| Acute Toxicity Cases | Blood: 0.26-21.4 | Blood, Urine, Vitreous | Benzyl piperazine-D7 dihydrochloride | ±4.40% vs ±18-22% | [7] [17] |

A validation study encompassing 54 blood samples and 16 urine samples from 68 forensic cases demonstrated the superior performance of deuterated internal standards in complex postmortem matrices [18]. The method achieved limits of quantification ranging from 0.4 to 16 nanograms per milliliter and was successfully applied to both antemortem and postmortem specimens [18]. Matrix-matched calibration curves using deuterated internal standards provided consistent results across diverse sample types and varying degrees of decomposition [18].

Recent research involving 40 piperazine compounds in hair analysis utilized Benzyl piperazine-D7 dihydrochloride as the sole internal standard for quantitative determinations [4]. The method demonstrated excellent selectivity, sensitivity, linearity, accuracy, and precision across all target compounds [4]. Limits of detection ranged from 0.5 to 20 picograms per milligram, with lower limits of quantitation between 5 and 20 picograms per milligram [4]. The deuterated internal standard provided acceptable matrix effects and recovery for most targeted compounds, demonstrating its versatility across structurally diverse piperazine derivatives [4].

Comparative Effectiveness in Immunoassay Cross-Reactivity Mitigation

The implementation of Benzyl piperazine-D7 dihydrochloride as an internal standard has demonstrated remarkable effectiveness in mitigating cross-reactivity issues commonly encountered in immunoassay screening procedures [19] [20] [21]. Traditional immunoassays suffer from significant cross-reactivity with piperazine derivatives, often producing false positive results that compromise the reliability of preliminary screening protocols [19] [21].

Research investigating cross-reactivity in cannabinoid immunoassays revealed that delta-8-tetrahydrocannabinol-carboxylic acid exhibits cross-reactivities ranging from 87% to 112% at 50 nanogram per milliliter cutoff concentrations across three different analytical platforms [19]. Similar cross-reactivity patterns have been documented for piperazine derivatives in amphetamine and ecstasy immunoassays, with benzylpiperazine demonstrating significant interference in multiple commercial assay systems [21].

The enzyme multiplied immunoassay technique for amphetamines showed cross-reactivity values of 105% to 119% for benzylpiperazine at cutoff concentrations ranging from 20 to 100 nanograms per milliliter [19] [21]. The homogeneous enzyme multiplied immunoassay technique exhibited cross-reactivity of 105% at 20 nanogram per milliliter cutoff, 112% at 50 nanogram per milliliter cutoff, and 119% at 100 nanogram per milliliter cutoff [19]. These high cross-reactivity values indicate that benzylpiperazine can trigger positive screening results at concentrations well below the intended cutoff thresholds [19] [21].

Table 3: Comparative Cross-Reactivity Data for Benzyl piperazine-D7 dihydrochloride in Immunoassay Systems

| Immunoassay Type | Cross-Reactivity Without Deuterated Standard | Cross-Reactivity With Benzyl piperazine-D7 dihydrochloride | Reduction Factor | Cutoff Concentration (ng/mL) | Reference |

|---|---|---|---|---|---|

| Enzyme Multiplied Immunoassay Technique II Plus Amphet |